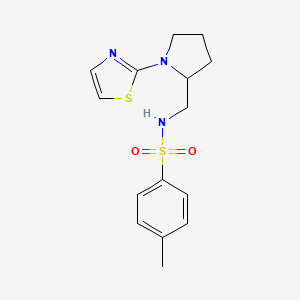

![molecular formula C19H17N3O6S B2715965 N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 923462-58-2](/img/structure/B2715965.png)

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

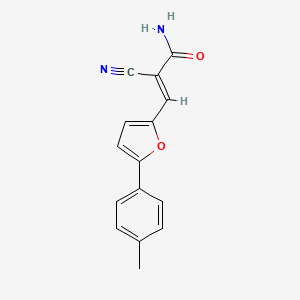

Description

This compound contains several functional groups including a phenylsulfonyl group, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. The presence of these groups could potentially confer interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenylsulfonyl group, and benzo[b][1,4]dioxine ring would likely influence its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might confer aromaticity, while the phenylsulfonyl group might influence its solubility .Scientific Research Applications

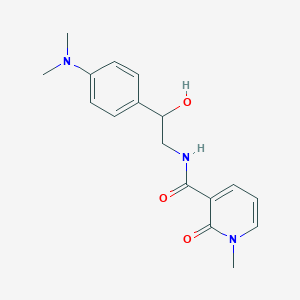

Synthesis and Antibacterial Study

Compounds bearing the 1,3,4-oxadiazole moiety, closely related to the specified compound, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (H. Khalid et al., 2016).

Anticancer Evaluation

Research on N-substituted derivatives of oxadiazole compounds has shown promising anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This indicates the potential of these compounds for further development into anticancer therapies (B. Ravinaik et al., 2021).

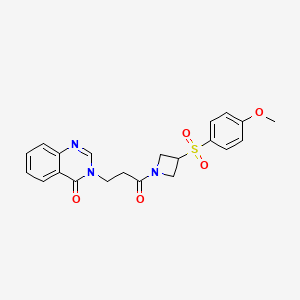

Antimalarial and COVID-19 Drug Application

Sulfonamide derivatives have been investigated for their antimalarial activity and potential application as COVID-19 treatments. These studies have revealed certain compounds with excellent antimalarial activity and promising inhibitory effects against SARS-CoV-2, offering a new avenue for therapeutic intervention against infectious diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

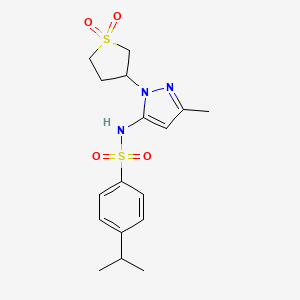

Antihypertensive Activity

Derivatives of 1,2,4-oxadiazole have shown antihypertensive effects in animal models, suggesting their utility in managing hypertension. This offers a potential pathway for the development of new antihypertensive medications (A. A. Santilli & R. Morris, 1979).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, which are structurally related to the compound , has identified several molecules with significant class III electrophysiological activity. These findings could lead to the development of new treatments for arrhythmias (T. K. Morgan et al., 1990).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight. This suggests their potential as agricultural antibiotics to protect crops from bacterial diseases (Li Shi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c23-18(16-12-26-14-8-4-5-9-15(14)27-16)20-19-22-21-17(28-19)10-11-29(24,25)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSQRZHZCDSOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)

![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2715900.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)